molecular formula C19H18FN3O2 B5780996 N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5780996
M. Wt: 339.4 g/mol
InChI Key: FNBYYCPNYHULCA-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes involved in various biological processes, leading to its antibacterial, antifungal, and anticancer properties. It has also been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments include its antibacterial, antifungal, anticancer, and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further investigate its potential applications in the development of new antibiotics and antifungal agents. Another direction is to study its potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be synthesized using various methods. One of the most common methods is the reaction of 4-fluoro-N-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)benzamide with ethyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Scientific Research Applications

N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields. This compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell growth. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-ethyl-4-fluoro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-3-23(19(24)15-8-10-16(20)11-9-15)12-17-21-18(22-25-17)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBYYCPNYHULCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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